molecular formula C13H19N3O2 B6800686 N-[2-(5-methylpyridin-2-yl)ethyl]oxazinane-2-carboxamide

N-[2-(5-methylpyridin-2-yl)ethyl]oxazinane-2-carboxamide

Cat. No.: B6800686
M. Wt: 249.31 g/mol
InChI Key: DCMRKKVSVVQQAE-UHFFFAOYSA-N
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Description

N-[2-(5-methylpyridin-2-yl)ethyl]oxazinane-2-carboxamide is a chemical compound that features a pyridine ring substituted with a methyl group at the 5-position, an ethyl chain, and an oxazinane ring attached to a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methylpyridin-2-yl)ethyl]oxazinane-2-carboxamide typically involves the following steps:

    Formation of the Pyridine Intermediate: The starting material, 5-methylpyridine, undergoes alkylation with an appropriate ethylating agent to form 2-(5-methylpyridin-2-yl)ethylamine.

    Oxazinane Ring Formation: The intermediate is then reacted with an oxazinane precursor under controlled conditions to form the oxazinane ring.

    Carboxamide Formation: Finally, the oxazinane intermediate is treated with a carboxylating agent to introduce the carboxamide group, completing the synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methylpyridin-2-yl)ethyl]oxazinane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazinane ring or the pyridine ring can be targeted.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyridine or oxazinane rings.

    Reduction: Reduced forms of the carboxamide group.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the rings.

Scientific Research Applications

N-[2-(5-methylpyridin-2-yl)ethyl]oxazinane-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(5-methylpyridin-2-yl)ethyl]oxazinane-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (5-methylpyridin-2-yl)methanamine: A related compound with a similar pyridine ring structure.

    5-Ethyl-2-methylpyridine: Another pyridine derivative with different substituents.

Uniqueness

N-[2-(5-methylpyridin-2-yl)ethyl]oxazinane-2-carboxamide is unique due to the presence of both the oxazinane ring and the carboxamide group, which confer distinct chemical and biological properties compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2-(5-methylpyridin-2-yl)ethyl]oxazinane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-11-4-5-12(15-10-11)6-7-14-13(17)16-8-2-3-9-18-16/h4-5,10H,2-3,6-9H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCMRKKVSVVQQAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)CCNC(=O)N2CCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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